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Compound of Interest

Compound Name: 5-Decyne

Cat. No.: B157701

For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-
decyne (CAS RN: 1942-46-7), a symmetrical alkyne of interest in organic synthesis and
materials science. This document is intended for researchers, scientists, and professionals in
drug development and related fields, offering a centralized resource of key thermodynamic
data, detailed experimental methodologies, and relevant reaction pathways.

Core Thermodynamic Properties

The thermodynamic properties of 5-decyne are crucial for understanding its stability, reactivity,
and behavior in chemical processes. The following tables summarize the key experimentally
determined and estimated thermodynamic data for 5-decyne in its standard state (298.15 K
and 1 bar).

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of
Formation
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Thermodynami . Source /
Value Units State
c Property Method
Standard Experimental
Enthalpy of 18.7+3.3 kJ/mol Gas (Combustion
Formation (AfH°®) Calorimetry)
Estimated
Standard Molar (Benson Group
488.54 J/mol-K Gas o
Entropy (S°) Contribution
Method)
Standard Gibbs
Calculated (AG®
Free Energy of 235.8 kJ/mol Gas

Formation (AfG®)

= AH® - TAS®)

Property Value Units Source | Method
Molecular Weight 138.25 g/mol -
Normal Boiling Point .
) 453 K Experimental
(Thoil)
Normal Melting Point )
196 - 200 K Experimental
(Tfus)
Enthalpy of )
o 45.5 kJ/mol Experimental
Vaporization (AvapH)
Enthalpy of Fusion )
Data not available kJ/mol -

(AfusH)

Table 3: Ideal Gas Heat Capacity (Cp,gas)
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Ideal Gas Heat Capacity
Temperature (K) (3Imol-K) Source
mol-

Value not explicitly available in i
288.31 Cheméo
search results

Value not explicitly available in i
302.76 Cheméo
search results

Value not explicitly available in
316.63 Cheméo
search results

Experimental Protocols

The experimental determination of the thermodynamic properties of 5-decyne relies on
established calorimetric and analytical techniques. Below are detailed methodologies
representative of those used to obtain the data presented.

Determination of Enthalpy of Formation (Combustion
Calorimetry)
The standard enthalpy of formation of 5-decyne is typically determined indirectly through

combustion calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen
atmosphere within a sealed container (a "bomb"). The heat released by the combustion
reaction is absorbed by a surrounding water bath of known mass, and the temperature change
of the water is precisely measured.

Apparatus:

» Bomb Calorimeter: A high-strength stainless steel vessel with an internal platinum lining to
resist corrosion.

« Ignition System: Platinum fuse wire connected to an electrical source to initiate combustion.

o Calorimeter Jacket: A water-filled container surrounding the bomb, equipped with a high-
precision thermometer (e.g., a Beckmann thermometer or a platinum resistance
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thermometer).

 Stirrer: To ensure uniform temperature distribution in the water bath.
Procedure:

» A weighed sample of 5-decyne (typically encapsulated in a thin-walled glass ampule or
absorbed onto a combustible material of known heat of combustion) is placed in a crucible
inside the bomb.

» Aknown length of platinum fuse wire is positioned to be in contact with the sample.

¢ A small, known amount of distilled water is added to the bomb to ensure that the water
formed during combustion is in the liquid state.

e The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

e The bomb is submerged in the water-filled calorimeter jacket, and the initial temperature of
the water is recorded after thermal equilibrium is reached.

o The sample is ignited by passing an electric current through the fuse wire.

e The temperature of the water bath is recorded at regular intervals until a maximum
temperature is reached and then begins to cool.

e The heat capacity of the calorimeter system is determined by combusting a standard
substance with a known heat of combustion (e.g., benzoic acid) under identical conditions.

e The standard enthalpy of combustion is calculated from the corrected temperature rise and
the heat capacity of the calorimeter. The enthalpy of formation is then determined using
Hess's Law, from the known standard enthalpies of formation of the combustion products
(CO2 and Hz20).

Estimation of Standard Molar Entropy (Benson Group
Contribution Method)

In the absence of experimental data, the standard molar entropy (S°) of 5-decyne can be
estimated with reasonable accuracy using group contribution methods, such as the Benson
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group increment theory.

Principle: This method assumes that the thermodynamic properties of a molecule can be
calculated as the sum of the contributions of its constituent functional groups. Each group's
contribution is empirically derived from experimental data of a wide range of compounds.

Procedure for 5-Decyne (CioH1s):

o Decomposition into Groups: The molecular structure of 5-decyne is broken down into its
fundamental groups:

o

2 x [C-(H)3(C)] - Methyl groups

[¢]

4 x [C-(H)2(C)2] - Methylene groups

[e]

2 X [C-(H)2(C)(C=)] - Methylene groups adjacent to the triple bond

[e]

2 X [C-(C)(C=)] - Carbons of the triple bond

o Summation of Group Contributions: The tabulated standard entropy values for each of these
groups are summed.

o Symmetry Correction: A correction is applied based on the molecule's symmetry number (o).
For 5-decyne, which has a plane of symmetry, the symmetry number is 2. The correction is
given by -R:In(o), where R is the ideal gas constant.

Chemical Synthesis and Reactions
Synthesis of 5-Decyne

5-Decyne is a symmetrical alkyne and can be synthesized from a smaller terminal alkyne, such
as 1-hexyne, through alkylation.
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1. NaNH2 2.

Deprotonation Hexynide Anion
SN2 Alkylation

1-Bromobutane

Click to download full resolution via product page

Caption: Synthesis of 5-Decyne from 1-Hexyne.

Hydrogenation of 5-Decyne

The triple bond of 5-decyne can be fully hydrogenated to the corresponding alkane, decane, in

the presence of a metal catalyst.

Hydrogenation

Decane

H2, Pd/C

Click to download full resolution via product page

Caption: Hydrogenation of 5-Decyne to Decane.
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This technical guide serves as a foundational resource for understanding the thermodynamic
properties of 5-decyne. The provided data and methodologies are essential for accurate
modeling and prediction of its behavior in various chemical applications.

 To cite this document: BenchChem. [Thermodynamic Profile of 5-Decyne: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157701#thermodynamic-properties-of-5-decyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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